N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea
Overview
Description
- N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea is a chemical compound belonging to the class of antipyrine derivatives. Antipyrine derivatives are known for their diverse applications in medicinal chemistry and material science.
Synthesis Analysis
- This compound is synthesized through a reaction process involving acetyl isothiocyanate and 4-aminoantipyrine. The reaction yields a new ligand, characterized by various spectroscopic techniques including FT-IR, UV-Vis, and NMR spectra (Sarhan, Lateef, & Waheed, 2017).
Molecular Structure Analysis
- The molecular structure is characterized by X-ray diffraction, revealing crystallization in specific space groups. For example, in related compounds, the crystal packing is stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).
Chemical Reactions and Properties
- The compound participates in various chemical reactions, forming complexes with different metal ions. These complexes have been characterized through FT-IR, UV-Vis spectra, and other methods (Sarhan, Lateef, & Waheed, 2017).
Physical Properties Analysis
- Specific physical properties such as crystallization, molecular conformation, and hydrogen bonding interactions can be studied through methods like X-ray diffraction and Hirshfeld surface analysis (Saeed et al., 2020).
Scientific Research Applications
Heterocyclic Synthesis
N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N,N-diethylthiourea serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Fadda et al. (2012) utilized this compound for the synthesis of pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in the creation of diverse chemical structures (Fadda, Etman, El-Seidy, & Elattar, 2012).
Spectral and Thermal Investigation
Abouel‐Enein et al. (2020) conducted spectral and thermal studies on novel Schiff base ligands synthesized from this compound. The research explored the formation of stable chelates with various metal ions, providing insights into the structural and thermal properties of these complexes (Abouel‐Enein, Emam, Wagdy, & Abouzayed, 2020).
Antimicrobial and Cytotoxic Activities
The compound has been found to contribute to the antimicrobial and cytotoxic activities of certain derivatives. For instance, Asiri & Khan (2010) reported that Schiff bases containing this compound exhibited moderate to good antibacterial activity (Asiri & Khan, 2010). Similarly, Ghorab et al. (2014) identified several pyrazolone derivatives based on this compound as potential anticancer agents against breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
Biological Evaluation
Saeed et al. (2015) synthesized benzamides derivatives of this compound and evaluated them for biological applications, including their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Metal Complex Synthesis
The synthesis of metal complexes using this compound has been explored, as demonstrated by Sarhan, Lateef, & Waheed (2017), who synthesized and characterized transition metal complexes involving this ligand (Sarhan, Lateef, & Waheed, 2017).
properties
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-5-19(6-2)16(22)17-14-12(3)18(4)20(15(14)21)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYFXPTGJOZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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